
(1-cyclopropyl-1H-imidazol-2-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Cyclopropyl-1H-imidazol-2-yl)methanesulfonamide is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclopropyl-1H-imidazol-2-yl)methanesulfonamide typically involves the reaction of cyclopropylamine with imidazole derivatives under specific conditions. One common method includes the use of methanesulfonyl chloride as a sulfonating agent. The reaction is usually carried out in the presence of a base such as triethylamine, which helps in neutralizing the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(1-Cyclopropyl-1H-imidazol-2-yl)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols; reactions are often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
(1-Cyclopropyl-1H-imidazol-2-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infections and inflammatory diseases.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1-cyclopropyl-1H-imidazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, thereby exhibiting antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
- (1-Cyclopropyl-1H-imidazol-2-yl)methanol hydrochloride
- (1-Isopropyl-1H-imidazol-5-yl)methanol hydrochloride
- (1-Cyclohexyl-1H-imidazol-5-yl)methanol
Uniqueness
What sets (1-cyclopropyl-1H-imidazol-2-yl)methanesulfonamide apart from similar compounds is its unique sulfonamide group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C7H11N3O2S |
|---|---|
Peso molecular |
201.25 g/mol |
Nombre IUPAC |
(1-cyclopropylimidazol-2-yl)methanesulfonamide |
InChI |
InChI=1S/C7H11N3O2S/c8-13(11,12)5-7-9-3-4-10(7)6-1-2-6/h3-4,6H,1-2,5H2,(H2,8,11,12) |
Clave InChI |
OIDXKVPFHFPNJW-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2C=CN=C2CS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


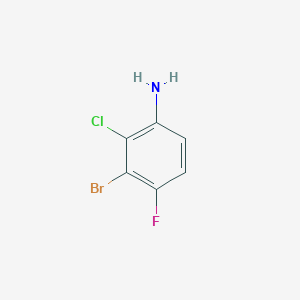
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051615.png)
![[(2,6-Dimethylphenyl)methyl]boronic acid](/img/structure/B15051629.png)
![[(E)-[1-(naphthalen-1-yl)ethylidene]amino]urea](/img/structure/B15051632.png)
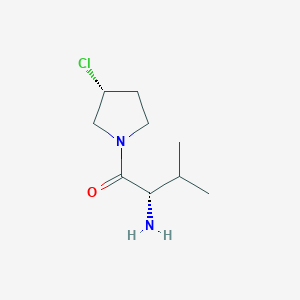

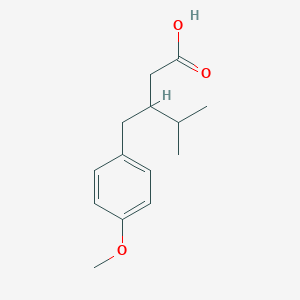
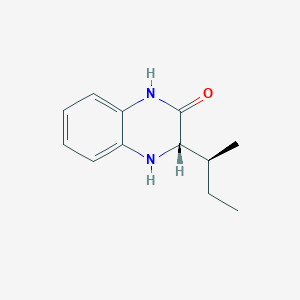

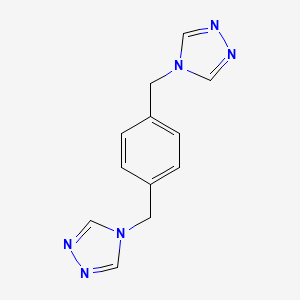
![(2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid](/img/structure/B15051669.png)
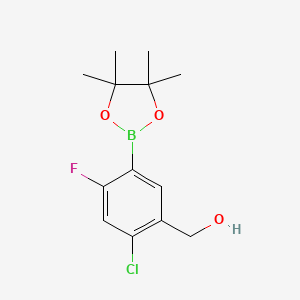
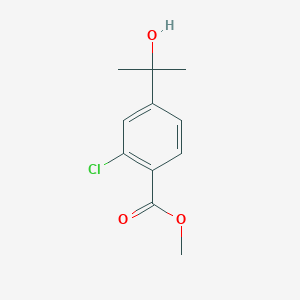
![2-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B15051686.png)
